molecular formula C11H11ClN2O B11885943 7-Chloro-6-methoxy-2-methylquinolin-4-amine

7-Chloro-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B11885943
M. Wt: 222.67 g/mol
InChI Key: GBMNOSCRDVMVJA-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-2-methylquinolin-4-amine is a chemical compound with the molecular formula C11H11ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxy-2-methylquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dichloroquinoline with methoxy and methyl substituents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

7-Chloro-6-methoxy-2-methylquinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, its antimicrobial and anticancer activities are thought to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methoxy-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-6-3-9(13)7-4-11(15-2)8(12)5-10(7)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

GBMNOSCRDVMVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)OC)N

Origin of Product

United States

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